molecular formula C10H12N2O B3372125 (2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 873943-42-1

(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B3372125
CAS No.: 873943-42-1
M. Wt: 176.21 g/mol
InChI Key: USENXAXWIZEOBT-UHFFFAOYSA-N
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Description

(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8, and a hydroxymethyl group at position 2. Its molecular formula is C₁₀H₁₂N₂O (molecular weight: 176.21 g/mol) . The compound is commercially available with a purity of ≥95% and is utilized as a synthetic intermediate in medicinal chemistry, particularly for designing antibacterial and antitumor agents .

Properties

IUPAC Name

(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-3-5-12-9(6-13)8(2)11-10(7)12/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USENXAXWIZEOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Chemical Reactions Analysis

(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol undergoes several types of chemical reactions, including:

Scientific Research Applications

(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Purity (%) Key Structural Differences Reference
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol 2,8-dimethyl; 3-hydroxymethyl C₁₀H₁₂N₂O Not reported ≥95 Reference compound
N-((2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (6) 3-aminomethyl; 6-methoxy-naphthyridine extension C₂₇H₃₂N₆O 50–61 98.4 Extended lipophilic chain enhances antibacterial potency
8-Cyano-N-(1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-yl)imidazo[1,2-a]pyridine-2-carboxamide (7) 8-cyano; 2-carboxamide C₂₆H₂₈N₆O₂ 175–179 62.7 Polar cyano and carboxamide groups reduce lipophilicity
(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol 2,7-dimethyl; 3-hydroxymethyl C₁₀H₁₂N₂O Not reported ≥95 Methyl group positional isomer (7 vs. 8)
{6,8-Dichloroimidazo[1,2-a]pyridin-3-yl}methanol 6,8-dichloro; 3-hydroxymethyl C₈H₆Cl₂N₂O Not reported Not reported Chlorine substituents increase electronegativity

Key Observations :

  • Lipophilicity: Compound 6 (logP ~3.5, estimated) exhibits higher lipophilicity due to the naphthyridine extension, enhancing membrane permeability and antibacterial activity . In contrast, compound 7’s cyano and carboxamide groups increase hydrophilicity, reducing cellular uptake .
  • Positional Isomerism : The 2,7-dimethyl isomer () may exhibit distinct electronic effects compared to the 2,8-dimethyl target compound, affecting binding to biological targets.

Reactivity Trends :

  • The hydroxymethyl group in the target compound is a site for further functionalization (e.g., esterification, oxidation) .
  • Chlorinated analogs () require harsh conditions for synthesis due to the stability of C–Cl bonds.

SAR Insights :

  • Lipophilicity/Hydrophilicity Balance : Optimal logP values (~2–4) are critical for antibacterial agents. Overly hydrophilic compounds (e.g., 7) lose potency .
  • Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., in pyrazolines) improve target binding via dipole interactions .
  • Positional Effects : 2,8-dimethyl substitution may confer steric advantages over 2,7-dimethyl isomers in target engagement .

Biological Activity

(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (CAS No. 873943-42-1) is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, including potential applications in medicinal chemistry. The unique structure of this compound, featuring a hydroxymethyl group and methyl substitutions on the imidazo ring, contributes to its biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2OC_{10}H_{12}N_{2}O, with a molar mass of 176 g/mol. The compound possesses a hydroxymethyl group at the 3-position of the imidazo[1,2-a]pyridine ring and methyl groups at the 2 and 8 positions.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molar Mass176 g/mol
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines . For instance, related structures have exhibited notable cytotoxic effects against leukemia and solid tumors. The mechanism often involves interaction with DNA or modulation of signaling pathways critical for cancer cell survival.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that compounds with similar structures interact with biological targets associated with neurodegenerative diseases such as Alzheimer's disease. These interactions may mitigate oxidative stress and inflammation—two key factors in neurodegeneration .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or interact with DNA repair mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[1,2-a]pyridines:

  • Antibacterial Study : A study involving derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values as low as 4 µg/mL .
  • Anticancer Research : Compounds structurally related to this compound were evaluated against multiple cancer cell lines. Results indicated IC50 values below 10 µM for certain derivatives against breast cancer cells .
  • Neuroprotective Potential : Research focused on neuroprotective effects demonstrated that certain imidazopyridine derivatives could reduce neuronal cell death in models of oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Reactant of Route 2
(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

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